

physical and chemical properties of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(3,5-Difluoro-2-hydroxyphenyl)ethanone
Cat. No.:	B1301623

[Get Quote](#)

An In-depth Technical Guide to 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, a halogenated aromatic ketone, presents a scaffold of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing from available database information. Due to the scarcity of published experimental data for this specific compound, this document also presents generalized experimental protocols for its synthesis and purification based on standard organic chemistry methodologies. Furthermore, this guide highlights the absence of publicly available spectral data and biological activity studies, underscoring an opportunity for further research into this molecule.

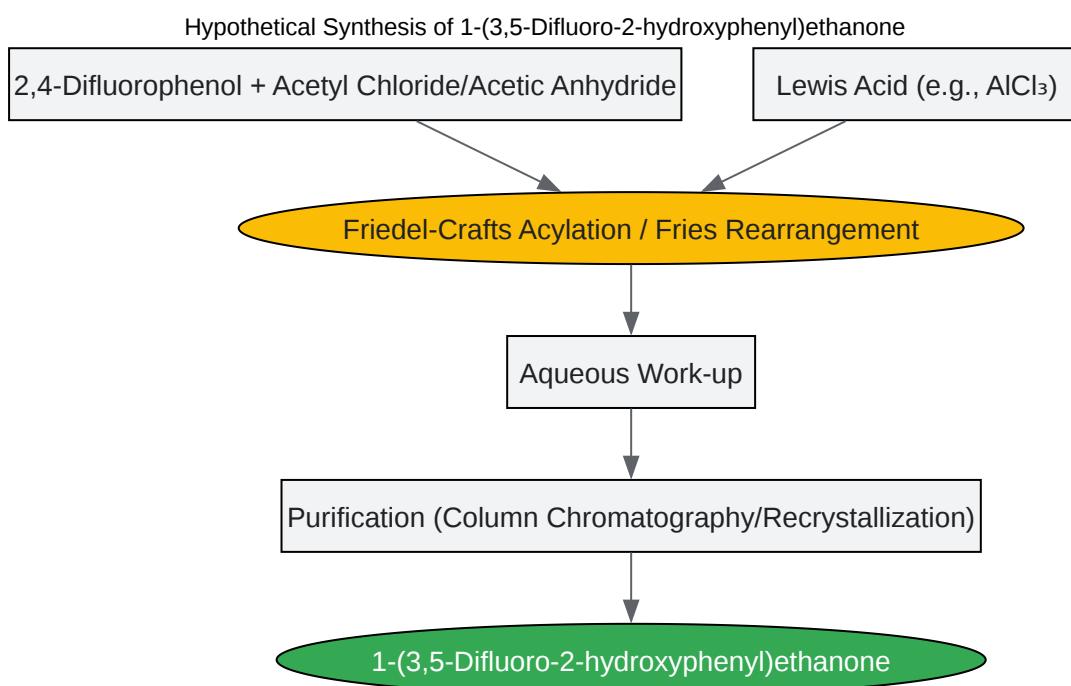
Chemical and Physical Properties

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is a solid at room temperature, appearing as a white to yellow or yellow-brown solid.^[1] A summary of its key identifiers and physicochemical properties is presented in Table 1.

Table 1: Chemical Identifiers and Physical Properties of **1-(3,5-Difluoro-2-hydroxyphenyl)ethanone**

Property	Value	Reference(s)
IUPAC Name	1-(3,5-difluoro-2-hydroxyphenyl)ethanone	[1] [2]
Synonyms	3',5'-Difluoro-2'-hydroxyacetophenone, 2- Acetyl-4,6-difluorophenol	[2] [3]
CAS Number	140675-42-9	[1] [2] [3]
Molecular Formula	C ₈ H ₆ F ₂ O ₂	[2] [3]
Molecular Weight	172.13 g/mol	[2] [3]
Physical Form	White to Yellow to Yellow-brown Solid	[1]
Melting Point	53-55 °C	[3]
Boiling Point	220.8 °C at 760 mmHg	[3]
Flash Point	87.3 °C	[3]
Density	1.346 g/cm ³	[3]
InChI Key	MCDJUVXLLXTCFP-UHFFFAOYSA-N	[1] [2]
SMILES	CC(=O)C1=CC(=CC(=C1O)F)F	[2]
Storage	Sealed in dry, Room Temperature	[1] [3]

Experimental Protocols


Detailed experimental protocols for the synthesis and purification of **1-(3,5-Difluoro-2-hydroxyphenyl)ethanone** are not readily available in the cited literature. However, based on

established organic synthesis reactions, a plausible route would involve the Friedel-Crafts acylation of 2,4-difluorophenol. A generalized protocol is described below.

Hypothetical Synthesis via Friedel-Crafts Acylation

A common method for the synthesis of hydroxyacetophenones is the Fries rearrangement of a phenyl acetate or direct Friedel-Crafts acylation of a phenol. The following is a hypothetical protocol for the synthesis of **1-(3,5-Difluoro-2-hydroxyphenyl)ethanone**.

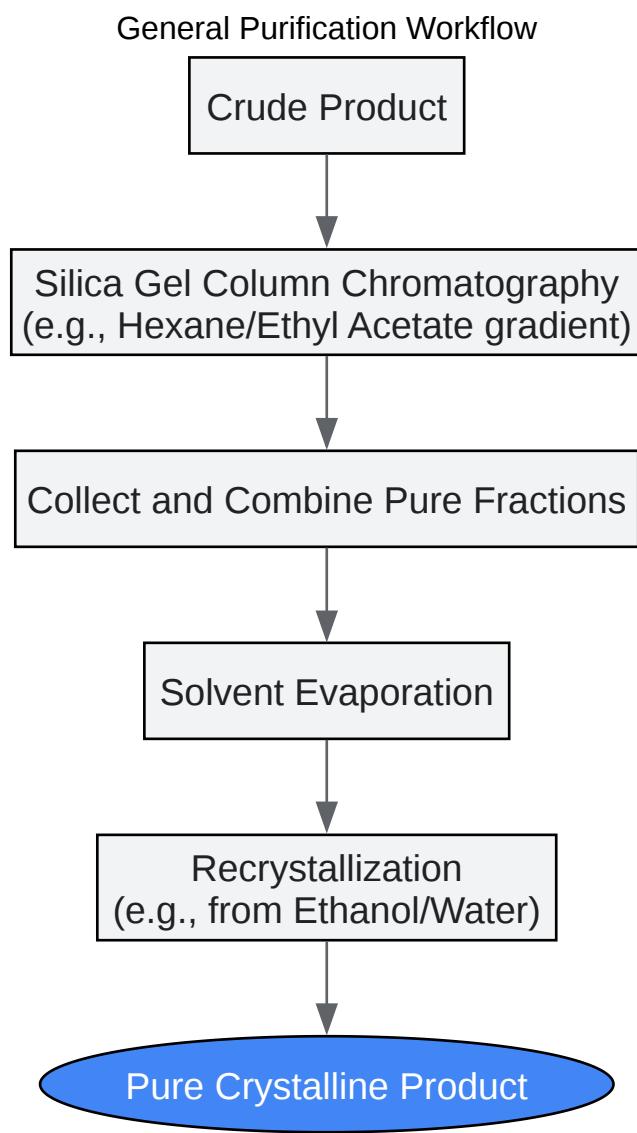
Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: Hypothetical workflow for the synthesis of **1-(3,5-Difluoro-2-hydroxyphenyl)ethanone**.

Materials:

- 2,4-Difluorophenol
- Acetyl chloride or acetic anhydride
- A Lewis acid catalyst (e.g., aluminum chloride)
- An appropriate solvent (e.g., dichloromethane or nitrobenzene)
- Hydrochloric acid (for work-up)
- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Solvents for chromatography (e.g., hexane and ethyl acetate)


Procedure:

- To a solution of 2,4-difluorophenol in a suitable anhydrous solvent, add the Lewis acid catalyst portion-wise at a reduced temperature (e.g., 0 °C).
- Slowly add acetyl chloride or acetic anhydride to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- Quench the reaction by carefully pouring it over ice and hydrochloric acid.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water, sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

General Purification Protocol

The crude product can be purified by column chromatography followed by recrystallization.

[Click to download full resolution via product page](#)

Figure 2: A general workflow for the purification of the target compound.

Procedure:

- Dissolve the crude product in a minimal amount of a suitable solvent.
- Load the solution onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
- Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.
- Further purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid.

Spectral Data

No specific, experimentally determined spectral data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **1-(3,5-Difluoro-2-hydroxyphenyl)ethanone** were found in the searched databases. Researchers requiring this information will need to perform their own spectral analysis. For reference, spectral data for structurally related compounds such as 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone are available in databases like ChemicalBook.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Biological Activity and Signaling Pathways

As of the latest search, there is no published literature detailing the biological activity or the mechanism of action of **1-(3,5-Difluoro-2-hydroxyphenyl)ethanone**.

For illustrative purposes, a common signaling pathway that is often a target for small molecule inhibitors in drug discovery is the Mitogen-Activated Protein Kinase (MAPK) pathway. A molecule with a hydroxyacetophenone scaffold could potentially be developed into a kinase inhibitor. The diagram below represents a simplified version of the MAPK/ERK pathway, a hypothetical target for a novel small molecule inhibitor.

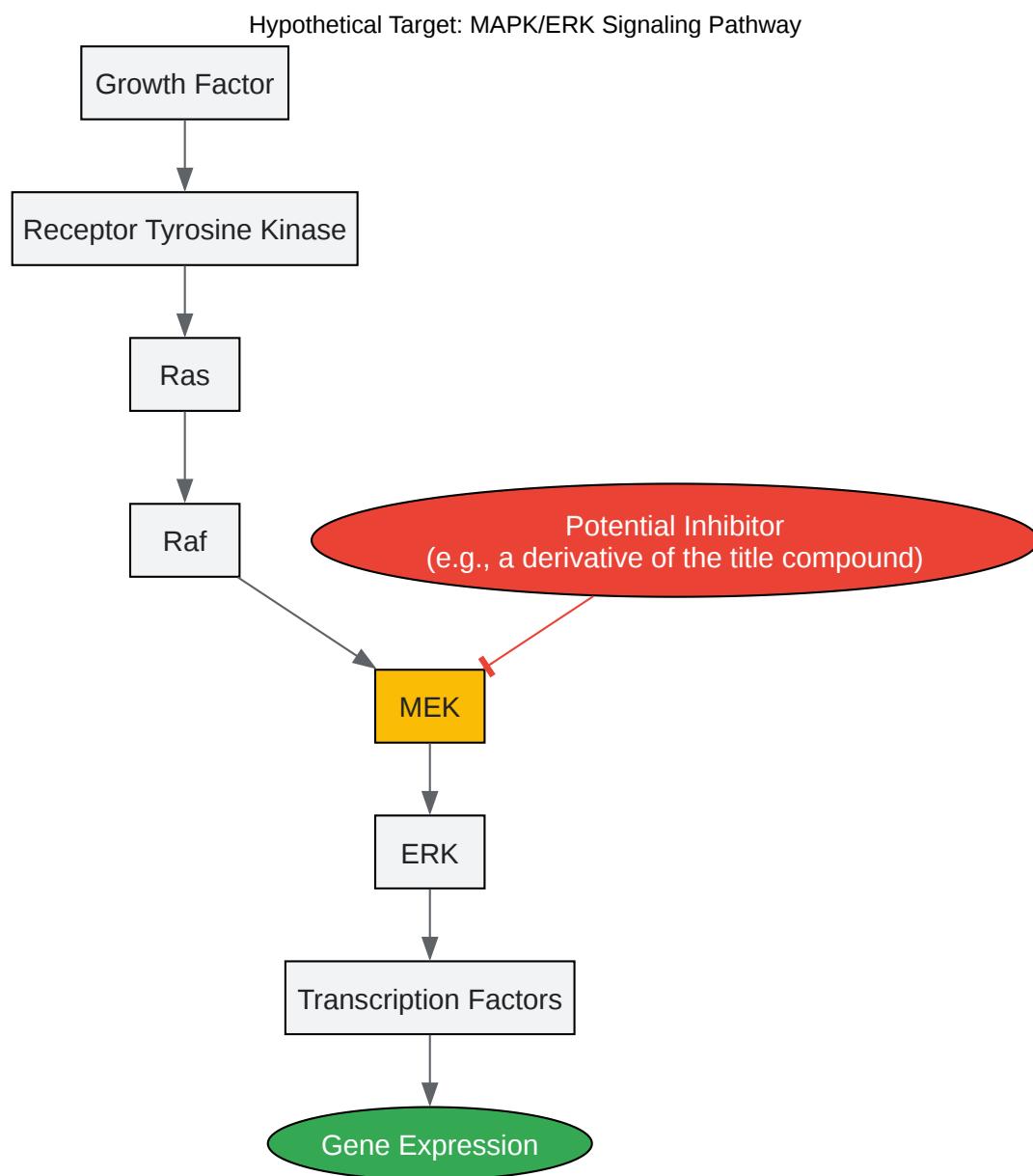

[Click to download full resolution via product page](#)

Figure 3: Simplified MAPK/ERK signaling pathway, illustrating a hypothetical point of intervention for a kinase inhibitor. This is a general representation and not based on experimental data for **1-(3,5-Difluoro-2-hydroxyphenyl)ethanone**.

Safety Information

Safety data for **1-(3,5-Difluoro-2-hydroxyphenyl)ethanone** indicates that it is a warning-level hazard. The following hazard statements and precautionary statements are associated with this compound:

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[1\]](#)
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[1\]](#)

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this chemical.

Conclusion

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is a chemical compound with established physical properties but a notable lack of in-depth experimental research in the public domain. This guide has summarized the available data and provided a framework of generalized protocols for its synthesis and purification. The absence of spectral and biological data represents a clear gap in the scientific literature, inviting further investigation into the properties and potential applications of this molecule, particularly in the fields of medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. 1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one | C8H6F2O2 | CID 2736976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-[4-(3,5-Difluorobenzyl)oxy]-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 1H NMR spectrum [chemicalbook.com]
- 5. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 13C NMR [m.chemicalbook.com]
- 6. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) IR Spectrum [m.chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301623#physical-and-chemical-properties-of-1-3-5-difluoro-2-hydroxyphenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com